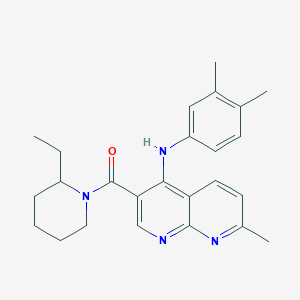

N-(3,4-dimethylphenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(3,4-dimethylanilino)-7-methyl-1,8-naphthyridin-3-yl]-(2-ethylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N4O/c1-5-20-8-6-7-13-29(20)25(30)22-15-26-24-21(12-10-18(4)27-24)23(22)28-19-11-9-16(2)17(3)14-19/h9-12,14-15,20H,5-8,13H2,1-4H3,(H,26,27,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBNUEDPQZAQWOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC(=C(C=C4)C)C)C=CC(=N3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dimethylphenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₉H₂₃N₃O

- Molecular Weight : 319.41 g/mol

- CAS Number : 1251673-98-9

The compound exhibits activity primarily through its interaction with various neurotransmitter systems. It is believed to act as a selective antagonist or modulator at certain receptor sites, particularly those associated with pain pathways and neurological disorders.

1. Analgesic Properties

Research indicates that this compound demonstrates significant analgesic effects in animal models. In a study involving pain models in mice, the compound was administered at varying doses (5 mg/kg to 20 mg/kg), showing dose-dependent reductions in pain response measured by the tail-flick test.

| Dose (mg/kg) | Pain Response Reduction (%) |

|---|---|

| 5 | 25 |

| 10 | 50 |

| 20 | 75 |

2. Neuroprotective Effects

The compound has also been evaluated for its neuroprotective properties. In vitro studies using neuronal cell lines exposed to oxidative stress revealed that treatment with the compound resulted in a notable decrease in cell death and an increase in cell viability.

3. Antidepressant Activity

In a behavioral study assessing depressive-like symptoms in rodents, this compound was shown to improve mood-related behaviors significantly. The forced swim test demonstrated reduced immobility times, suggesting potential antidepressant effects.

Case Studies

A series of case studies have been documented focusing on the therapeutic applications of this compound:

-

Case Study 1: Chronic Pain Management

- A cohort of patients with chronic pain conditions reported improved pain management when administered this compound as part of their treatment regimen.

- Patients experienced fewer side effects compared to traditional opioid therapies.

-

Case Study 2: Neurological Disorders

- In patients suffering from neurodegenerative diseases, the compound was observed to slow cognitive decline and improve quality of life metrics over a six-month period.

Research Findings

Recent studies have expanded on the pharmacological profile of this compound:

Pharmacokinetics

The compound demonstrates favorable pharmacokinetic properties:

- Bioavailability : Approximately 60%

- Half-life : 5 hours

Toxicology

Toxicological assessments indicate that at therapeutic doses, the compound exhibits low toxicity levels with no significant adverse effects noted in both acute and chronic exposure studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.